Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate
Overview
Description
“Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate” is a chemical compound with the molecular formula C14H12ClNO3S . It is used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO3S/c1-19-14(18)11-5-6-20-13(11)16-12(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 309.77 . It is a solid at room temperature .Scientific Research Applications
Crystal Structure Analysis
One study focused on the crystal structure of a closely related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, highlighting its composition of a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. The study showed that the crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, demonstrating the compound's potential utility in crystallography and materials science (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2004).
Organic Synthesis and Chemical Reactions
Research has been conducted on the synthesis and reactions of related thiophene derivatives, including their use in creating mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. This showcases the compound's relevance in synthetic organic chemistry for developing new methodologies and reactions (C. Corral, J. Lissavetzky, 1984).
Medicinal Chemistry and Pharmacology
Thiophene derivatives, including those structurally similar to Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate, have been studied for their potential as allosteric enhancers at human A(1) adenosine receptors. Such compounds show promise in the development of new therapeutic agents targeting adenosine receptors for various medical conditions (C. E. Tranberg, Andrea Zickgraf, B. Giunta, et al., 2002).
Environmental Science and Materials Chemistry
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates have been investigated for their luminescence sensing capabilities and potential in pesticide removal. This application is particularly relevant for environmental monitoring and remediation, highlighting the versatile use of thiophene derivatives in creating functional materials for sustainability (Yang Zhao, Xiaoyue Xu, Ling-Feng Qiu, et al., 2017).
Safety And Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302+H312+H332;H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage . Precautionary statements include P271;P260;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
methyl 2-[[3-(chloromethyl)benzoyl]amino]thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)11-5-6-20-13(11)16-12(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVSCTKBQMYDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CC=CC(=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380611 | |
Record name | Methyl 2-[3-(chloromethyl)benzamido]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-3-Carboxylate | |
CAS RN |
648859-85-2 | |
Record name | Methyl 2-[3-(chloromethyl)benzamido]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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